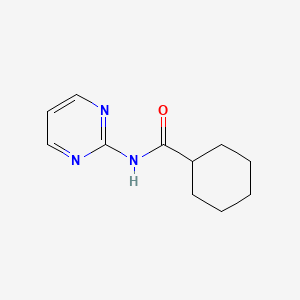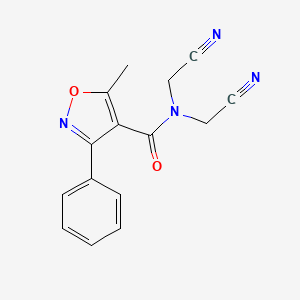![molecular formula C17H16INO3 B14960510 Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14960510.png)
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C17H16INO3 and a molecular weight of 409.22 g/mol . This compound is known for its unique structure, which includes an iodophenyl group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate typically involves the reaction of 2-iodobenzoic acid with propyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzoates and iodophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and coupling reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The iodophenyl group can form halogen bonds with biological molecules, influencing their activity. The benzoate ester can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
- Ethyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
- Butyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
Uniqueness
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate is unique due to its specific propyl ester group, which influences its solubility and reactivity compared to its methyl, ethyl, and butyl analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C17H16INO3 |
|---|---|
Molecular Weight |
409.22 g/mol |
IUPAC Name |
propyl 4-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16INO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
XPUYLXBARFQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)
![4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14960523.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)
![2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
